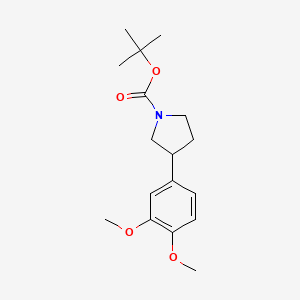
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(3,4-Dimethoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a 3,4-dimethoxyphenyl group attached to the third position of the pyrrolidine ring
Preparation Methods
The synthesis of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with pyrrolidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Protection: The amine is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Chemical Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, allowing for selective modification of the pyrrolidine ring. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds such as:
1-Boc-3-phenylpyrrolidine: Lacks the methoxy groups on the phenyl ring, which may result in different electronic and steric properties.
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Has a single methoxy group, which may affect its reactivity and binding properties.
1-Boc-3-(3,4-dihydroxyphenyl)pyrrolidine: Contains hydroxyl groups instead of methoxy groups, leading to different hydrogen bonding interactions and solubility.
The uniqueness of this compound lies in the presence of two methoxy groups, which can influence its chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-13(11-18)12-6-7-14(20-4)15(10-12)21-5/h6-7,10,13H,8-9,11H2,1-5H3 |
InChI Key |
OFYIYHBOWBGLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















